molecular formula C22H16N4O4 B2653340 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 898420-16-1

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide

Numéro de catalogue: B2653340
Numéro CAS: 898420-16-1
Poids moléculaire: 400.394
Clé InChI: AIOAXHYSXQPBJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide is a synthetic quinazolinone derivative offered for research and development purposes. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in compounds investigated for various therapeutic areas . This particular compound features a 2-methyl-3,4-dihydroquinazolin-4-one group linked to a 2-nitrobenzamide moiety via a phenyl bridge, a structural motif that researchers can utilize in structure-activity relationship (SAR) studies. While specific biological data for this compound is not reported in the available literature, related quinazolinone structures have been explored as inhibitors for specific targets. For instance, similar dual-site binding inhibitors have been designed for tankyrase (TNKS), an enzyme involved in cellular processes like Wnt/β-catenin signaling, by simultaneously occupying its nicotinamide (NI) and adenosine (ADE) subpockets . The linker region between these binding fragments, analogous to the structure of this compound, has been identified as a key area for optimization to enhance binding affinity and potency . Furthermore, quinazolinone-based compounds have also been investigated as allosteric inhibitors for other targets, such as the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a building block or a reference standard in projects involving synthetic chemistry, library development, and pharmacological profiling. For specific pricing, availability, and custom synthesis inquiries, please contact our sales team.

Propriétés

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-19-11-4-2-9-17(19)22(28)25(14)16-8-6-7-15(13-16)24-21(27)18-10-3-5-12-20(18)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOAXHYSXQPBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide typically involves the reaction of anthranilic acid derivatives with amides or other suitable reagents under specific conditions. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides in the presence of formic acid or other catalysts . Microwave-induced synthesis and green chemistry approaches, such as the use of deep eutectic solvents (DES), have also been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the scalability and quality of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit certain kinases or proteases involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparaison Avec Des Composés Similaires

Structural Features and Physical Properties

The compound shares structural similarities with several nitrobenzamide and quinazolinone derivatives (Table 1). Key analogs include:

Compound Name Substituents Yield (%) Melting Point (°C) Reference
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide 2-nitrobenzamide, imidazolidine 50 222–224
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-nitrobenzamide (7g) 2-nitrobenzamide, imidazolidine 63 234–236
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (BF00643) 4-nitrobenzamide, quinazolinone - -
3-(2-cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide Quinazolinone, cyanopropyl - -

Key Observations :

  • Nitro Position: The target compound’s 2-nitrobenzamide group contrasts with BF00643’s 4-nitro isomer.
  • Quinazolinone Modifications: Compared to ’s compound, the target lacks a cyanopropyl group but retains the 2-methyl-4-oxoquinazolin-3-yl moiety, a feature linked to kinase inhibition in other analogs .
  • Thermal Stability: Analogs with nitro groups (e.g., 2-nitrobenzamide derivatives in and ) exhibit higher melting points (222–236°C) than non-nitro derivatives (e.g., 3-methylbenzamide: 220°C), suggesting enhanced crystalline stability due to nitro-induced polarity .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Quinazolinone derivatives (e.g., ’s compound) are established kinase inhibitors, suggesting the target compound may share similar mechanisms .
  • Herbicidal Applications: Nitrobenzamide derivatives like acifluorfen sodium () act as protoporphyrinogen oxidase inhibitors, though the target compound’s pesticidal activity remains unexplored .
  • Uncertainty in Bioactivity : While structural parallels exist, the absence of direct bioactivity data for the target compound necessitates further testing, guided by analogs like BF00643 .

Activité Biologique

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide is C17H15N3O3C_{17}H_{15}N_{3}O_{3}, with a molecular weight of 309.32 g/mol. The structure consists of a quinazolinone core linked to a nitrobenzamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight309.32 g/mol
IUPAC NameN-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, compounds similar to N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide have shown efficacy against various cancer cell lines. A study demonstrated that quinazolinones can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties

Quinazolinones exhibit significant antimicrobial activities against both bacterial and fungal strains. Research indicates that the presence of the nitro group enhances the antimicrobial efficacy of these compounds. For example, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide may exhibit similar effects by reducing inflammation markers in vitro and in vivo models .

The mechanism by which N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell proliferation and survival pathways, leading to decreased tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Antimicrobial Testing : The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating effective antibacterial activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.